Acide 1-(4-chlorobenzyl)pyrrolidine-3-carboxylique

Vue d'ensemble

Description

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound used extensively in scientific research for its multifaceted applications. It belongs to the class of organic compounds known as proline and derivatives . The molecular formula is C12H14ClNO2 .

Synthesis Analysis

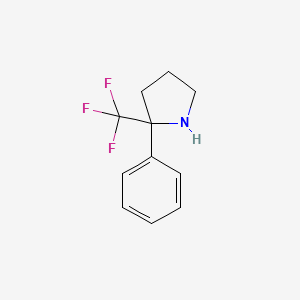

The synthesis of pyrrolidine derivatives, including 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid, often involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a solid . It has a molecular weight of 239.702 .Applications De Recherche Scientifique

Découverte et développement de médicaments

Le cycle pyrrolidine, une structure centrale dans « Acide 1-(4-chlorobenzyl)pyrrolidine-3-carboxylique », est largement utilisé en chimie médicinale pour créer des composés destinés à traiter les maladies humaines. Sa nature saturée permet une exploration efficace de l'espace pharmacophore grâce à l'hybridation sp³, contribuant à la stéréochimie de la molécule et augmentant la couverture tridimensionnelle . Ce composé peut être utilisé pour concevoir de nouvelles molécules avec une sélectivité ciblée, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques.

Organocatalyse asymétrique

Dans le domaine de la synthèse asymétrique, les organocatalyseurs à base de pyrrolidine sont cruciaux pour construire des architectures moléculaires complexes avec une haute énantiosélectivité . « this compound » peut servir de brique de construction pour synthétiser de tels organocatalyseurs, qui jouent un rôle essentiel dans la facilitation de diverses réactions chimiques asymétriques.

Profilage de l'activité biologique

La stéréochimie joue un rôle significatif dans l'activité biologique des candidats médicaments. Les différents stéréoisomères de « this compound » et l'orientation spatiale des substituants peuvent conduire à des profils biologiques divers en raison de modes de liaison variables aux protéines énantiosélectives . La recherche dans ce domaine peut fournir des informations sur la relation structure-activité (SAR) du composé.

Exploration pharmacophore

La non-planéité du cycle pyrrolidine, comme on la trouve dans « this compound », contribue à la pseudorotation, qui est un phénomène pouvant affecter l'interaction des molécules médicamenteuses avec les cibles biologiques . Cette propriété peut être exploitée pour explorer et optimiser le pharmacophore afin d'améliorer la conception de médicaments.

Optimisation ADME/Tox

L'introduction de fragments hétéroatomiques comme « this compound » dans les molécules médicamenteuses est un choix stratégique pour modifier les paramètres physicochimiques et obtenir des résultats ADME/Tox optimaux pour les candidats médicaments . La recherche dans ce domaine se concentre sur l'amélioration de l'absorption, de la distribution, du métabolisme, de l'excrétion et de la toxicité des produits pharmaceutiques.

Méthodologie de synthèse

“this compound” peut être synthétisé par diverses stratégies, y compris la construction de cycle à partir de différents précurseurs cycliques ou acycliques ou la fonctionnalisation de cycles pyrrolidine préformés . Ces méthodologies sont essentielles pour créer un large éventail de composés pour une application ultérieure en chimie médicinale.

Conception de ligands pour la catalyse

Les dérivés de la pyrrolidine sont des motifs structurels clés dans les ligands utilisés pour la catalyse. “this compound” pourrait être utilisé pour concevoir de nouveaux ligands capables de catalyser efficacement les transformations en synthèse organique .

Détection et analyse dans diverses industries

Les acides carboxyliques, tels que « this compound », ont des applications dans la détection et l'analyse de substances dans les médicaments, les cosmétiques et les additifs alimentaires. Différentes méthodes ont été développées pour leur détection, ce qui est crucial pour le contrôle de la qualité et la conformité réglementaire .

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid” could also interact with various biological targets.

Mode of Action

The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which might influence their interaction with targets.

Biochemical Pathways

Without specific information on the targets of “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid”, it’s challenging to determine the exact biochemical pathways it might affect. Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction. Additionally, this compound may bind to receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain contexts. Furthermore, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells .

Molecular Mechanism

The molecular mechanism of action of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can activate or inhibit signal transduction pathways by binding to cell surface receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels .

Metabolic Pathways

1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid within tissues can also affect its overall efficacy and toxicity.

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHVNQHBVQJPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

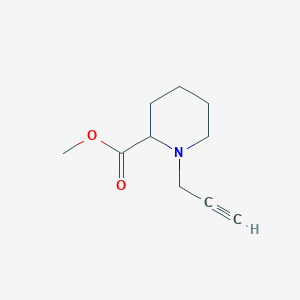

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)

![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)